molecular formula C8H7N3O2S B14381480 5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 88038-24-8

5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one

Katalognummer: B14381480
CAS-Nummer: 88038-24-8
Molekulargewicht: 209.23 g/mol
InChI-Schlüssel: XFCJAKZUGRNYQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features both pyridine and thiadiazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-hydroxypyridin-4-one with a thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxypyridin-4-one: A related compound with similar structural features.

    4-Hydroxypyridine-1-oxide: Another compound with a hydroxypyridine moiety.

Uniqueness

5-(1-Hydroxypyridin-4(1H)-ylidene)-5,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the presence of both pyridine and thiadiazine rings, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

88038-24-8

Molekularformel

C8H7N3O2S

Molekulargewicht

209.23 g/mol

IUPAC-Name

5-(1-hydroxypyridin-4-ylidene)-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C8H7N3O2S/c12-8-10-9-7(5-14-8)6-1-3-11(13)4-2-6/h1-4,13H,5H2

InChI-Schlüssel

XFCJAKZUGRNYQL-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C2C=CN(C=C2)O)N=NC(=O)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.